molecular formula C21H25NO4 B11503127 3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid

3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid

Katalognummer: B11503127
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: WROVNWLCPGPLJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids It features an ethoxyphenyl group and a phenylbutanamido group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Ethoxyphenyl Intermediate: Ethylation of phenol to form 4-ethoxyphenol.

    Amidation Reaction: Coupling of 4-ethoxyphenol with 4-phenylbutanoic acid chloride to form the amide bond.

    Final Assembly: Introduction of the propanoic acid moiety through a suitable coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 3-(4-ethoxyphenyl)-3-(4-phenylbutylamino)propanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Drug Development: Exploration as a potential pharmaceutical agent due to its structural features.

Medicine

    Therapeutic Agents: Investigation into its efficacy as a therapeutic compound for various diseases.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action for 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-METHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID: Similar structure with a methoxy group instead of an ethoxy group.

    3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)BUTANOIC ACID: Similar structure with a butanoic acid backbone instead of propanoic acid.

Uniqueness

The presence of the ethoxy group and the specific arrangement of functional groups in 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID may confer unique chemical properties and biological activities compared to its analogs.

Eigenschaften

Molekularformel

C21H25NO4

Molekulargewicht

355.4 g/mol

IUPAC-Name

3-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-2-26-18-13-11-17(12-14-18)19(15-21(24)25)22-20(23)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,19H,2,6,9-10,15H2,1H3,(H,22,23)(H,24,25)

InChI-Schlüssel

WROVNWLCPGPLJA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.